molecular formula C24H29N5O4S B11236796 2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11236796
M. Wt: 483.6 g/mol
InChI Key: KTIRXYXGSNFBJZ-UHFFFAOYSA-N
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Description

2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the pyrimidine core. One common method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine under basic conditions to form the sulfonylated piperazine intermediate. This intermediate is then coupled with 4-methoxyphenyl-6-methylpyrimidin-4-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and piperazine moieties enhances its potential as a versatile pharmacophore, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C24H29N5O4S

Molecular Weight

483.6 g/mol

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C24H29N5O4S/c1-17-5-10-21(33-4)22(15-17)34(30,31)29-13-11-28(12-14-29)24-25-18(2)16-23(27-24)26-19-6-8-20(32-3)9-7-19/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27)

InChI Key

KTIRXYXGSNFBJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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